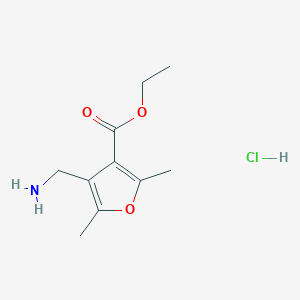

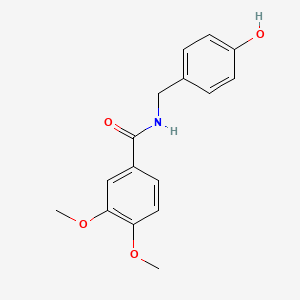

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride

概要

説明

Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a compound with a molecular weight of 221.73 . It is a white to off-white powder or crystals .

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride” were not found, a general method for the synthesis of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis

Amines can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the melting point of a compound can be determined using differential scanning calorimetry (DSC) .科学的研究の応用

Conversion to Polymers and Functional Materials

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride, as a derivative of furan compounds, is potentially significant in the conversion of plant biomass into useful chemicals and materials. A review highlights the importance of furan derivatives, including the likes of 2,5-dimethylfuran, in creating sustainable polymers, functional materials, and even fuels from plant biomass. These advancements are seen as pivotal for reducing reliance on non-renewable hydrocarbon sources and steering towards a more sustainable chemical industry. The vast applications cover the synthesis of monomers and polymers, porous carbon materials, and various chemicals for pharmaceutical and agricultural use, indicating a substantial role in the future of green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Enhancing Protoporphyrin IX Accumulation for Medical Applications

In the realm of medical research, the manipulation of chemical pathways to enhance the efficacy of treatments such as photodynamic therapy (PDT) has been explored. For instance, pretreatments to improve protoporphyrin IX (PpIX) accumulation, which is crucial for the effectiveness of PDT, utilize chemical enhancers. This approach indicates the potential for chemical derivatives, including furan-based compounds, to improve medical treatments through biochemical pathway modulation. Although not directly mentioning this compound, this research underscores the value of chemical derivatives in enhancing therapeutic outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Contributions to Electrochemical Technology

The development and application of electrochemical technologies also benefit from the study of furan derivatives. Research into room-temperature ionic liquids (RTILs) that include furan derivatives has shown promising advancements in electroplating and energy storage. These chemicals provide a pathway to more efficient and environmentally friendly electrochemical applications, including energy storage technologies that are critical for the advancement of renewable energy sources (Tsuda, Stafford, & Hussey, 2017).

Fine Chemical Synthesis

Furan derivatives like this compound are versatile building blocks in organic synthesis, offering routes to a variety of fine chemicals. Their incorporation into synthetic pathways can lead to the development of novel compounds with potential applications across pharmaceuticals, agrochemicals, and materials science. This underscores the compound's role in diversifying and enriching the toolkit available for fine chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Xylan Derivatives for Biopolymer Development

The chemical modification of xylan into derivatives, including those related to furan compounds, highlights the potential for developing new biopolymers with specific properties. These biopolymers can be engineered for various applications, including drug delivery systems, showcasing the broad utility of furan derivatives in creating materials with tailored functional properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

作用機序

Target of Action

Similar compounds, such as amines, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines, which are structurally similar, are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with many electrophilic functional groups, including aldehydes, ketones, acid chlorides, and alkyl halides .

Biochemical Pathways

Amines are involved in various biochemical processes, including protein synthesis and neurotransmitter metabolism .

Result of Action

Amines, which are structurally similar, are known to have various biological effects, including acting as neurotransmitters and participating in protein synthesis .

Action Environment

The action of Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride can be influenced by various environmental factors, including pH and temperature. For instance, the reactivity of amines, which are structurally similar, is known to be influenced by the pH of the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11;/h4-5,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPMTAJHINNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1CN)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)

![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)

![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)